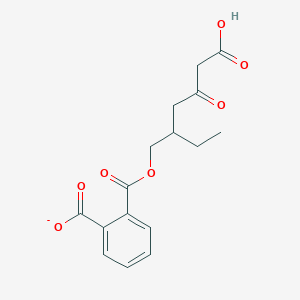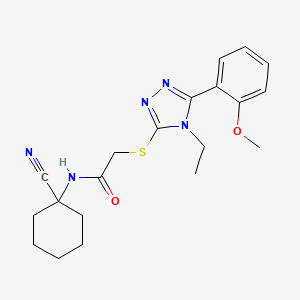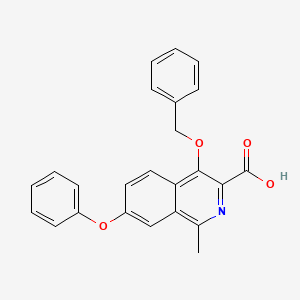
6-Bromoindoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoindoline-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindoline-3-carboxylic acid typically involves the bromination of indoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoindoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromoindoline-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromoindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group enhance its binding affinity to biological receptors, leading to various biological effects. The compound can inhibit enzymes or interfere with cellular processes, contributing to its antiviral, anticancer, and antimicrobial activities .
Comparación Con Compuestos Similares
Indole-3-carboxylic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloroindoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 6-Bromoindoline-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential for diverse applications. The combination of the bromine atom and carboxylic acid group provides a versatile platform for further chemical modifications and biological investigations .
Propiedades
Fórmula molecular |
C9H8BrNO2 |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
6-bromo-2,3-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-3,7,11H,4H2,(H,12,13) |
Clave InChI |
GWSJVFKURAVUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(N1)C=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)





![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)




